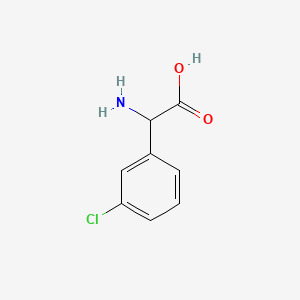

2-Amino-2-(3-chlorophenyl)acetic acid

Vue d'ensemble

Description

L'acide 2-amino-2-(3-chlorophényl)acétique est un dérivé de la glycine de formule moléculaire C8H8ClNO2 et d'une masse moléculaire de 185,61 g/mol . Ce composé est connu pour ses applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 2-amino-2-(3-chlorophényl)acétique implique généralement la réaction du 3-chlorobenzonitrile avec de l'ammoniac, suivie d'une hydrolyse . Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou l'eau et peuvent nécessiter un chauffage pour faciliter la réaction.

Méthodes de production industrielle

Les méthodes de production industrielle de l'acide 2-amino-2-(3-chlorophényl)acétique sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour accueillir des quantités plus importantes. Ces méthodes peuvent impliquer des réacteurs à flux continu et des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation at the amino group or α-carbon, yielding derivatives with modified functional groups.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Amino group oxidation | KMnO₄ (acidic), 80–100°C | 2-Oxo-2-(3-chlorophenyl)acetic acid | |

| α-Carbon oxidation | CrO₃/H₂SO₄, reflux | 3-Chlorophenylglyoxylic acid | |

| Side-chain oxidation | H₂O₂/Fe²⁺ (Fenton's reagent), RT | Hydroxylated derivatives (e.g., 2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid) |

Key Findings :

-

Oxidation with KMnO₄ selectively targets the amino group, forming stable oxo derivatives.

-

Fenton’s reagent induces hydroxylation at the para position of the chlorophenyl ring.

Reduction Reactions

The amino and carboxylic acid groups participate in reduction pathways.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄/THF, 0°C → RT | 2-Amino-2-(3-chlorophenyl)ethanol | |

| Catalytic hydrogenation | H₂/Pd-C, ethanol | 2-Amino-2-(3-chlorophenyl)ethane |

Key Findings :

-

LiAlH₄ reduces the carboxylic acid to an alcohol without affecting the aromatic chlorine.

-

Hydrogenation under Pd-C removes the carboxylic acid group entirely, producing ethylamine derivatives.

Substitution Reactions

The chlorine atom on the phenyl ring and the amino group are reactive sites for nucleophilic substitution.

Key Findings :

-

Hydroxyl substitution requires harsh alkaline conditions and copper catalysts .

-

Diazotization enables coupling reactions for azo compound synthesis.

Hydrolysis and Condensation

The carboxylic acid group facilitates hydrolysis and esterification.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Esterification | SOCl₂/MeOH, reflux | Methyl 2-amino-2-(3-chlorophenyl)acetate | |

| Amide formation | DCC/DMAP, RNH₂ | 2-Amino-2-(3-chlorophenyl)acetamide derivatives |

Key Findings :

-

Thionyl chloride in methanol efficiently converts the acid to its methyl ester .

-

DCC-mediated amidation retains stereochemical integrity at the α-carbon.

Thermal Decomposition

Thermal stability studies reveal decomposition pathways:

| Conditions | Products | Mechanism | References |

|---|---|---|---|

| 250–300°C (under N₂) | CO₂, NH₃, 3-chlorotoluene | Decarboxylation and deamination |

Reactivity Comparison

| Derivative | Reactivity Trend | Explanation |

|---|---|---|

| 2-Amino-2-(4-chlorophenyl)acetic acid | Lower aromatic substitution | Electron-withdrawing Cl at para position reduces ring reactivity. |

| 2-Amino-2-(3-bromophenyl)acetic acid | Faster substitution | Bromine’s higher polarizability enhances nucleophilic displacement. |

Applications De Recherche Scientifique

Medicinal Chemistry

S-2-CPhA is investigated for its potential therapeutic effects, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate neurotransmitter systems has implications for treating neurological disorders such as schizophrenia and epilepsy. Research indicates that it acts as a glycine receptor modulator, influencing cognitive functions and neuroprotection .

Enzyme Inhibition Studies

The compound has shown significant inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies have demonstrated its potential as a lead compound for drug development targeting diseases linked to enzyme dysregulation. The enzyme inhibition properties are particularly relevant in the context of neurotransmitter modulation .

Neurobiology

S-2-CPhA influences neurotransmission and various metabolic pathways. It has been shown to modulate glycinergic signaling, which can impact cognitive processes and potentially provide neuroprotective benefits. This modulation suggests that S-2-CPhA could be beneficial in treating conditions characterized by impaired neurotransmission .

Antimicrobial Properties

Research has indicated that S-2-CPhA exhibits notable antimicrobial activity against various bacterial strains. Its effectiveness positions it as a candidate for further development in antimicrobial therapies, potentially addressing antibiotic resistance issues .

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, S-2-CPhA demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. The results highlighted its potential as a lead compound for drug development targeting diseases linked to enzyme dysregulation. The study utilized various concentrations of S-2-CPhA and assessed its impact on enzyme activity, showing promising results for future therapeutic applications .

Case Study 2: Neurotransmitter Modulation

Research conducted on the effects of S-2-CPhA on glycinergic signaling revealed its role in enhancing cognitive functions and providing neuroprotective effects. The study involved both in vitro and in vivo experiments that demonstrated improved cognitive performance in animal models treated with S-2-CPhA compared to control groups .

Mécanisme D'action

The mechanism of action of 2-amino-2-(3-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-amino-2-(2-chlorophényl)acétique : Un autre dérivé de la glycine avec des propriétés similaires mais un isomère de position différent.

Acide 2-amino-2-(4-chlorophényl)acétique : Structure similaire avec l'atome de chlore en position para.

Unicité

L'acide 2-amino-2-(3-chlorophényl)acétique est unique en raison de son motif de substitution spécifique sur le cycle aromatique, ce qui peut influencer sa réactivité et ses interactions avec les cibles biologiques . Cet isomère de position peut entraîner des propriétés chimiques et biologiques différentes par rapport à ses analogues.

Activité Biologique

2-Amino-2-(3-chlorophenyl)acetic acid (also known as Glycine derivative) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClNO₂ and a molecular weight of 187.61 g/mol. It typically exists as a solid at room temperature, with a melting point range of approximately 268-269 °C and a density of about 1.4 g/cm³ .

The biological activity of this compound can be attributed to several mechanisms:

- Neuronal Signaling : This compound acts as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR), which are crucial for synaptic transmission and plasticity in the central nervous system .

- Cell Cycle Regulation : It has been implicated in modulating cell cycle progression and apoptosis, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains .

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, Escherichia coli, and Candida albicans with varying MIC values. |

| Neuropharmacological | Acts as an AMPAR antagonist; influences synaptic plasticity and could be relevant in treating neurological disorders. |

| Cell Cycle Modulation | Induces apoptosis in certain cancer cell lines; potential for use in oncological therapies. |

Case Studies and Research Findings

-

Neuropharmacological Studies :

A study utilizing whole-cell patch-clamp techniques demonstrated that this compound inhibits AMPARs in a noncompetitive manner, affecting synaptic transmission without altering desensitization rates . This suggests its potential use in treating conditions associated with AMPAR hyperactivation. -

Antimicrobial Efficacy :

Research indicated that this compound displays significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa . Additionally, it showed antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM. -

Cancer Therapeutics :

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines by modulating pathways involved in cell survival and death . Its ability to affect the cell cycle makes it a candidate for further investigation in cancer therapy.

Propriétés

IUPAC Name |

2-amino-2-(3-chlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOUENCSVMAGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29884-14-8, 7292-71-9 | |

| Record name | NSC154922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(3-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.